Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate
Description
Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with hydroxy, methoxymethyl, and ethyl ester groups, making it a versatile molecule in various chemical reactions and biological studies.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 2-(methoxymethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-9(13)6-4-10-7(5-14-2)11-8(6)12/h4H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
VFIJWNDOHYZKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate typically involves the esterification of 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxy group can be replaced by nucleophiles such as halides or amines under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium halides or amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis pathways, reducing neuronal cell death.
Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Antiviral and Anticancer: Binds to specific receptors and enzymes, inhibiting viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Similar structure but lacks the methoxymethyl group, affecting its reactivity and biological activity.
4-Hydroxy-2-quinolones: Different ring structure but similar functional groups, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_10H_13N_2O_4 and a molecular weight of 212.20 g/mol. The structure features a pyrimidine ring with hydroxyl and methoxymethyl substituents, which are believed to enhance its solubility and reactivity compared to other pyrimidine derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reaction of Diethyl 2-(ethoxymethylene)malonate with 2-methoxyacetimidamide Hydrochloride :
- Reagents : Sodium ethoxide in ethanol.
- Conditions : Elevated temperatures (around 90°C).
- Yield : Approximately 81%.
The biological activity of this compound is attributed to its interaction with various biological macromolecules:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites due to the presence of hydroxyl and ester functional groups.
- Nucleic Acid Interaction : It may intercalate into nucleic acid structures, disrupting their function, which is crucial for its potential therapeutic applications.
Antiviral Activity
Research has shown that compounds with similar pyrimidine structures exhibit antiviral properties. This compound is hypothesized to possess antiviral activity against various viruses due to its structural characteristics that allow interaction with viral components .
Anticancer Potential
Pyrimidine derivatives are known for their anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .
Case Studies and Research Findings
- In vitro Studies :
- Toxicity Assessments :
- Mechanistic Insights :
Summary Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate?
Answer:
This compound is typically synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction, which involves condensation of ethyl acetoacetate, a substituted aldehyde (e.g., methoxymethyl-containing aldehyde), and urea/thiourea derivatives. A catalytic system using CeCl₃·7H₂O in ethanol under reflux (90°C, 2–3 hours) has been effective for analogous pyrimidine carboxylates, achieving yields >85% after recrystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification through ice-water quenching.
Advanced: How can reaction conditions be optimized to mitigate side-product formation during synthesis?
Answer:
Side products often arise from incomplete cyclization or competing reactions. Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂, FeCl₃) or heterogeneous catalysts to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 60°C → 90°C) to minimize decomposition.
Refer to X-ray crystallography (e.g., SHELX refinement ) to confirm structural integrity and identify impurities.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to verify methoxymethyl (-OCH₂CH₃) and hydroxyl (-OH) groups. Expected shifts: ~δ 4.2 ppm (ester -CH₂), δ 5.3 ppm (pyrimidine C-H).
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (-OH stretch).
- Mass spectrometry : Exact mass (e.g., HRMS) to confirm molecular ion [M+H]⁺. For analogs, exact mass ≈ 234.068 .
Advanced: How can crystallographic data resolve discrepancies in spectroscopic assignments?
Answer:
Conflicts between NMR/IR predictions and experimental data can arise from tautomerism or hydrogen bonding. Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation:
- Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., O-H···O interactions).
- Compare with ORTEP-3 models to validate spatial arrangement of methoxymethyl and ester groups.
Basic: What are the key functional groups influencing the compound’s reactivity?
Answer:
- 4-hydroxyl group : Participates in hydrogen bonding, affecting solubility and tautomerism.
- 2-methoxymethyl group : Electron-donating effects may stabilize electrophilic aromatic substitution.
- 5-carboxylate ester : Hydrolyzable to carboxylic acid under basic conditions, enabling further derivatization .
Advanced: How do substituent electronic effects modulate reactivity in pyrimidine derivatives?
Answer:
- DFT calculations : Compare HOMO/LUMO energies of methoxymethyl (-OCH₃) vs. trifluoromethyl (-CF₃) analogs . Methoxymethyl groups increase electron density at C2, favoring nucleophilic attacks.
- Experimental validation : Substituent-directed cross-coupling (e.g., Suzuki-Miyaura) at C4/C5 positions to assess site selectivity.
Basic: What are the potential applications of this compound in medicinal chemistry?
Answer:
As a pyrimidine scaffold, it serves as a precursor for:
- Kinase inhibitors : Analogous to ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, which targets protein kinases .
- Antimicrobial agents : Dihydropyrimidinone derivatives exhibit activity against tuberculosis .
Advanced: How can in silico docking studies predict biological targets for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Compare binding affinities with known inhibitors.
- Pharmacophore mapping : Align methoxymethyl and carboxylate groups with key receptor residues (e.g., hydrophobic pockets).
- Validate predictions via in vitro assays (e.g., enzyme inhibition ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
